molecular formula C9H14O4 B13802517 2-Methyl-2-butene-1,4-diyl diacetate CAS No. 59055-00-4

2-Methyl-2-butene-1,4-diyl diacetate

Cat. No.: B13802517
CAS No.: 59055-00-4
M. Wt: 186.20 g/mol
InChI Key: LJPNEMAMFITRSO-QPJJXVBHSA-N
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Description

2-Methyl-2-butene-1,4-diyl diacetate is an organic compound with the molecular formula C9H14O4. It is a diacetate ester derived from 2-methyl-2-butene-1,4-diol. This compound is known for its applications in organic synthesis and polymer chemistry due to its functional groups and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-butene-1,4-diyl diacetate can be synthesized through the acylation of 2-methyl-2-butene-1,4-diol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the diacetate ester as the primary product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts such as phosphine and N-heterocyclic carbene ruthenium catalysts can optimize the reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-butene-1,4-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-Methyl-2-butene-1,4-diyl diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2-butene-1,4-diyl diacetate involves its reactivity with various nucleophiles and electrophiles. The ester groups can undergo hydrolysis, leading to the formation of 2-methyl-2-butene-1,4-diol and acetic acid. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect the stability and reactivity of the intermediate species formed during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-butene-1,4-diyl diacetate is unique due to its combination of ester functional groups and the presence of a double bond, which provides versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in organic synthesis and industrial applications .

Properties

CAS No.

59055-00-4

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

[(E)-4-acetyloxy-3-methylbut-2-enyl] acetate

InChI

InChI=1S/C9H14O4/c1-7(6-13-9(3)11)4-5-12-8(2)10/h4H,5-6H2,1-3H3/b7-4+

InChI Key

LJPNEMAMFITRSO-QPJJXVBHSA-N

Isomeric SMILES

C/C(=C\COC(=O)C)/COC(=O)C

Canonical SMILES

CC(=CCOC(=O)C)COC(=O)C

Origin of Product

United States

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